molecular formula C10H13Cl2N3 B6216667 6-(aminomethyl)quinolin-4-amine dihydrochloride CAS No. 2742659-73-8

6-(aminomethyl)quinolin-4-amine dihydrochloride

Cat. No.: B6216667
CAS No.: 2742659-73-8
M. Wt: 246.1
Attention: For research use only. Not for human or veterinary use.
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Description

6-(aminomethyl)quinolin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N4 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)quinolin-4-amine dihydrochloride typically involves the functionalization of the quinoline ring. One common method includes the reaction of 4-chloroquinoline with formaldehyde and ammonia, followed by reduction to introduce the aminomethyl group. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)quinolin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the aminomethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

6-(aminomethyl)quinolin-4-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)quinolin-4-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the quinoline ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, which serves as the backbone for many derivatives.

    4-aminoquinoline: A derivative with an amino group at the 4-position, commonly used in antimalarial drugs.

    6-methylquinoline: A derivative with a methyl group at the 6-position, used in the synthesis of other quinoline compounds.

Uniqueness

6-(aminomethyl)quinolin-4-amine dihydrochloride is unique due to the presence of both the aminomethyl and dihydrochloride groups. These functional groups enhance its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

2742659-73-8

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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